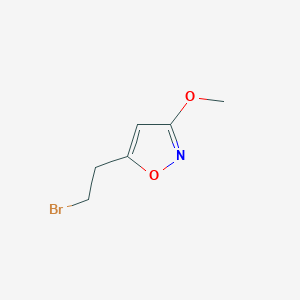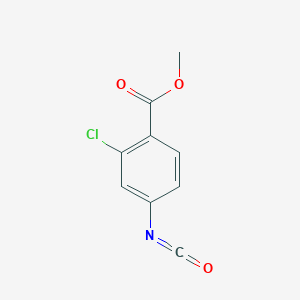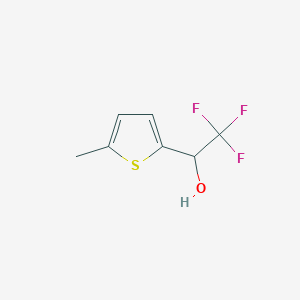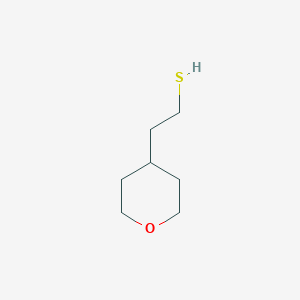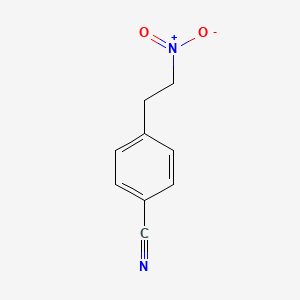
4-(2-nitroethyl)Benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitroethyl)Benzonitrile is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzonitrile, where a nitroethyl group is attached to the benzene ring
準備方法
The synthesis of 4-(2-nitroethyl)Benzonitrile can be achieved through several methods. One common approach involves the nitration of 4-ethylbenzonitrile using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethyl derivative.
Another method involves the reaction of 4-bromobenzonitrile with nitroethane in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
化学反応の分析
4-(2-Nitroethyl)Benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid. The major product formed is 4-(2-aminoethyl)Benzonitrile.
Oxidation: The nitro group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate. The major product formed is 4-(2-nitrosoethyl)Benzonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted products.
科学的研究の応用
4-(2-Nitroethyl)Benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-(2-nitroethyl)Benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also contributes to its reactivity and potential biological activities.
類似化合物との比較
4-(2-Nitroethyl)Benzonitrile can be compared with other similar compounds, such as:
4-Nitrobenzonitrile: This compound has a nitro group directly attached to the benzene ring, making it less reactive in nucleophilic substitution reactions compared to this compound.
4-(2-Aminoethyl)Benzonitrile: This compound is the reduced form of this compound and has different chemical properties and reactivity.
4-Bromobenzonitrile: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of a bromine atom.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
4-(2-nitroethyl)benzonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-4H,5-6H2 |
InChIキー |
PAUQALQQEDHHTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



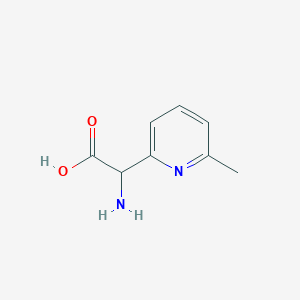



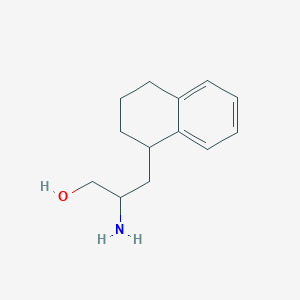
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
